molecular formula C15H19N5O3 B8230553 tert-Butyl 3-(4-azidobenzamido)azetidine-1-carboxylate

tert-Butyl 3-(4-azidobenzamido)azetidine-1-carboxylate

Cat. No.: B8230553
M. Wt: 317.34 g/mol
InChI Key: HZFOTHCNRXIIEQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-azidobenzamido)azetidine-1-carboxylate: is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

The synthesis of tert-Butyl 3-(4-azidobenzamido)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of 3-azetidinone derivatives, which are then functionalized to introduce the azido and benzamido groups. The reaction conditions often involve the use of protecting groups such as tert-butyl to ensure selective reactions at specific sites on the molecule .

Chemical Reactions Analysis

tert-Butyl 3-(4-azidobenzamido)azetidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(4-azidobenzamido)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-azidobenzamido)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. This property makes it useful as a biochemical probe or as a precursor in the synthesis of bioactive compounds .

Comparison with Similar Compounds

tert-Butyl 3-(4-azidobenzamido)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:

Each of these compounds has unique properties that make them suitable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-[(4-azidobenzoyl)amino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-15(2,3)23-14(22)20-8-12(9-20)17-13(21)10-4-6-11(7-5-10)18-19-16/h4-7,12H,8-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFOTHCNRXIIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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